An In-depth Technical Guide to the Synthesis of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine
An In-depth Technical Guide to the Synthesis of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine, a tertiary amine with potential applications in pharmaceutical and materials science research. The elucidated strategy is a convergent synthesis, relying on the preparation of two key intermediates followed by their coupling via a well-established reductive amination protocol. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Strategic Overview: A Convergent Approach
The synthesis of the target molecule is strategically designed in a convergent manner to maximize efficiency and yield. This approach involves the independent synthesis of two primary building blocks: Cyclohex-3-enecarboxaldehyde (1) and 3-Morpholinopropan-1-amine (2) . These intermediates are then coupled in the final step to afford the desired product. This strategy allows for the purification of each intermediate, ensuring a high-purity final compound.
The overall synthetic workflow can be visualized as follows:
Figure 1: Convergent synthetic pathway for the target molecule.
Synthesis of Precursors
Preparation of Cyclohex-3-enecarboxaldehyde (1)
The synthesis of Cyclohex-3-enecarboxaldehyde is efficiently achieved through a [4+2] cycloaddition, specifically the Diels-Alder reaction, between 1,3-butadiene and acrolein.[1][2] This pericyclic reaction is known for its high atom economy and stereospecificity.
Reaction Scheme:
Experimental Protocol:
A detailed experimental procedure for the synthesis of Cyclohex-3-enecarboxaldehyde is outlined in various sources.[2][3] A representative protocol is as follows:
-
To a high-pressure autoclave, add 1,3-butadiene and acrolein in a suitable molar ratio.
-
The reaction is typically performed at elevated temperatures, in the range of 80-170°C, and under increased pressure.[3]
-
The reaction progress can be monitored by gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the product is purified by distillation.
Table 1: Reaction Parameters for Cyclohex-3-enecarboxaldehyde Synthesis
| Parameter | Value | Reference |
| Reactants | 1,3-Butadiene, Acrolein | [2] |
| Reaction Type | Diels-Alder | [1] |
| Temperature | 80-170 °C | [3] |
| Pressure | Elevated | [3] |
| Purification | Distillation |
The resulting Cyclohex-3-enecarboxaldehyde is a colorless liquid.[4]
Preparation of 3-Morpholinopropan-1-amine (2)
3-Morpholinopropan-1-amine, also known as N-(3-aminopropyl)morpholine, is a key intermediate.[5] Its synthesis can be accomplished via a two-step process starting from morpholine and acrylonitrile.[6][7]
Step 1: Cyanoethylation of Morpholine
This step involves the Michael addition of morpholine to acrylonitrile to form 3-morpholinopropanenitrile.
Reaction Scheme:
Experimental Protocol:
-
In a reaction vessel, morpholine is reacted with acrylonitrile. The molar ratio of morpholine to acrylonitrile is typically around 1.05:1.[6]
-
The reaction is carried out at a controlled temperature, generally between 30-60°C.[7]
-
The reaction time can vary from 2 to 8 hours.[7]
Step 2: Reduction of 3-Morpholinopropanenitrile
The nitrile group of 3-morpholinopropanenitrile is then reduced to a primary amine to yield 3-morpholinopropan-1-amine. This reduction can be achieved through catalytic hydrogenation.[6][7]
Reaction Scheme:
Experimental Protocol:
-
The 3-morpholinopropanenitrile is dissolved in a suitable solvent such as methanol, ethanol, or aqueous ammonia.[6]
-
A hydrogenation catalyst, such as Raney nickel or cobalt, is added to the mixture.[6][7]
-
The reaction is conducted under hydrogen pressure (typically 1.0 to 6.0 MPa) and at elevated temperatures (80 to 200°C).[7]
-
Upon completion, the catalyst is filtered off, and the product is purified by distillation.
An alternative method for the reduction of the nitrile involves the use of sodium borohydride in the presence of nickel(II) chloride.[8]
Table 2: Reaction Parameters for 3-Morpholinopropan-1-amine Synthesis
| Parameter | Step 1 (Cyanoethylation) | Step 2 (Reduction) | Reference |
| Reactants | Morpholine, Acrylonitrile | 3-Morpholinopropanenitrile, H₂ | [6][7] |
| Catalyst | - | Raney Nickel or Cobalt | [6][7] |
| Solvent | - | Methanol, Ethanol, or aq. NH₃ | [6] |
| Temperature | 30-60 °C | 80-200 °C | [7] |
| Pressure | Atmospheric | 1.0-6.0 MPa | [7] |
| Purification | - | Distillation | [7] |
Final Assembly: Reductive Amination
The final step in the synthesis is the coupling of Cyclohex-3-enecarboxaldehyde (1) and 3-Morpholinopropan-1-amine (2) via reductive amination. This is a highly reliable and widely used method for the formation of carbon-nitrogen bonds.[9][10] The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine.
Reaction Scheme:
Experimental Protocol:
-
Cyclohex-3-enecarboxaldehyde and 3-morpholinopropan-1-amine are dissolved in a suitable solvent, such as methanol, ethanol, or dichloromethane.
-
A mild reducing agent is added to the mixture. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation. Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity.
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques such as column chromatography or distillation.
Table 3: General Conditions for Reductive Amination
| Parameter | Condition |
| Reactants | Aldehyde, Amine |
| Reducing Agent | NaBH(OAc)₃, NaBH₄, or H₂/Catalyst |
| Solvent | Methanol, Ethanol, Dichloromethane |
| Temperature | Room Temperature |
| Purification | Column Chromatography or Distillation |
Conclusion
The synthetic pathway detailed in this guide provides a clear and efficient method for the preparation of Cyclohex-3-enylmethyl-(3-morpholin-4-yl-propyl)-amine. By employing a convergent strategy and well-established chemical transformations, this protocol is suitable for producing the target compound in a laboratory setting. The use of readily available starting materials and reliable reactions makes this a practical approach for researchers in various fields of chemical and pharmaceutical sciences.
References
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PubChem. (n.d.). 3-Cyclohexene-1-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1987). US4642387A - Process for the production of 3-cyclohexene-1-carboxaldehyde.
- Google Patents. (2005). CN1660825A - Method for preparing N-amino propyl morpholine.
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Abdullah, J. A., Ali, O. T., & Al-Jawharji, Y. S. (2008). Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. ResearchGate. Retrieved from [Link]
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Ataman Kimya. (n.d.). N-(3-AMINOPROPYL)MORPHOLINE. Retrieved from [Link]
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PubMed. (2021). Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination. Retrieved from [Link]
- Monnier-Benoit, P., et al. (2007). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties. C. R. Chimie, 10.
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ResearchGate. (n.d.). Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Retrieved from [Link]
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PubChem. (n.d.). (3r)-8-Cyclopropyl-6-(Morpholin-4-Ylmethyl)-7-(1-Naphthylmethyl)-5-Oxo-2,3-Dihydro-5h-[4][6]thiazolo[3,2-A]pyridine-3-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). N-(3-Aminopropyl)morpholine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2007). CN1286825C - Method for preparing N-amino propyl morpholine.
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